5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a spirocyclic compound characterized by its unique structure, which includes an indene and oxazolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of strong acids or bases to promote the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,5’-oxazolidine]-3’-acetamide: Another spirocyclic compound with similar structural features.
Indeno[1,2-a]fluorene-7,12-dione: A related compound with a different ring system but similar chemical properties.
Uniqueness
5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H10N2O3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4,12H2,(H,13,14,15) |
InChI Key |
WYMDYJYFIJFFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.